molecular formula C9H9NS B081475 2-Indolinethione, 1-methyl- CAS No. 13637-38-2

2-Indolinethione, 1-methyl-

Cat. No.: B081475
CAS No.: 13637-38-2
M. Wt: 163.24 g/mol
InChI Key: GBSPZRWQIJCQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Indole (B1671886) and Thioamide Scaffolds in Heterocyclic and Medicinal Chemistry

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in heterocyclic and medicinal chemistry. nih.govsci-hub.semdpi.com Its presence in a vast array of natural products, such as the amino acid tryptophan and various alkaloids, underscores its biological importance. mdpi.com The indole nucleus is a versatile pharmacophore, meaning it is a key structural component responsible for a drug's biological activity. sci-hub.se Medicinal chemists have extensively utilized the indole scaffold to develop drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govresearchgate.net The ability of the indole ring to participate in various chemical reactions allows for the synthesis of diverse derivatives with tailored biological activities. sci-hub.se

Similarly, the thioamide group, an isostere of the amide group where the oxygen atom is replaced by sulfur, imparts unique physicochemical properties to a molecule. tandfonline.comresearchgate.nettandfonline.com This substitution can lead to altered reactivity, hydrogen bonding capabilities, and metabolic stability. researchgate.net In drug design, the thioamide moiety has been incorporated to enhance the therapeutic efficacy of parent compounds, sometimes by acting as a slow-releasing donor of hydrogen sulfide (B99878) (H₂S), a signaling molecule with cytoprotective and anti-inflammatory properties. tandfonline.com The diverse pharmacological activities of thioamide-containing compounds, including anticancer, antimicrobial, and antiviral effects, highlight their significance in medicinal chemistry. tandfonline.combohrium.comresearchgate.net

Historical Context of 2-Indolinethione Research

The study of 2-indolinethiones, the parent scaffold of 1-methyl-2-indolinethione, has a history rooted in the exploration of thionation reactions of oxindoles. Early research focused on the synthesis and fundamental reactivity of these compounds. For instance, the thiation of oxindoles using reagents like phosphorus pentasulfide was a common method to produce 2-indolinethiones. researchgate.net Over time, research expanded to investigate their tautomeric equilibria (the thione-thiol tautomerism) and their oxidation to corresponding disulfides. researchgate.net Spectroscopic techniques like UV and NMR spectroscopy have been instrumental in elucidating the predominant tautomeric form in different solvents. researchgate.net More recent synthetic methodologies have focused on developing cleaner and more efficient routes, such as the lithiation of indoles followed by reaction with elemental sulfur. researchgate.net The chemistry of 2-indolinethiones continues to be an active area of investigation. scispace.com

Scope and Research Objectives for 2-Indolinethione, 1-methyl-

Current research on 2-Indolinethione, 1-methyl- is driven by several key objectives. A primary focus is its utilization as a versatile intermediate in organic synthesis. Its reactive nature allows for the construction of more complex heterocyclic systems, including spirocyclic compounds and fused ring systems. mdpi.comnih.govsemanticscholar.org For example, it has been employed in cascade reactions to generate intricate molecular architectures. mdpi.comrsc.org

Another significant research avenue is the exploration of its potential biological activities. Given the established pharmacological importance of both the indole and thioamide scaffolds, 1-methyl-2-indolinethione and its derivatives are being investigated for various therapeutic applications. nih.govnih.gov For instance, it has been used as a precursor in the synthesis of potential protein tyrosine kinase inhibitors. nih.govnih.gov The synthesis and evaluation of novel derivatives of 1-methyl-2-indolinethione are ongoing, with the aim of discovering new lead compounds for drug development. nih.gov

Physicochemical Properties of 2-Indolinethione, 1-methyl-

PropertyValueSource
Molecular FormulaC₉H₉NS nih.gov
Molecular Weight163.24 g/mol nih.govcymitquimica.com
Appearance--
Melting Point- cymitquimica.com
Boiling Point- cymitquimica.com
InChI KeyGBSPZRWQIJCQQB-UHFFFAOYSA-N cymitquimica.com

Synonyms for 2-Indolinethione, 1-methyl- nih.govcymitquimica.comepa.gov

1-Methyl-2-indolinethione

1,3-Dihydro-1-methyl-2H-indole-2-thione

2H-Indole-2-thione, 1,3-dihydro-1-methyl-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3H-indole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSPZRWQIJCQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159767
Record name 2-Indolinethione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13637-38-2
Record name 1,3-Dihydro-1-methyl-2H-indole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13637-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Indolinethione, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Indolinethione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Indolinethione, 1 Methyl and Its Derivatives

Established Synthetic Routes to the 2-Indolinethione Core Structure

The formation of the 2-indolinethione core, specifically the 1-methyl derivative, can be achieved through established chemical transformations. These routes typically involve the introduction of a sulfur atom into an oxindole precursor or the direct thionation of an indole (B1671886) derivative.

A primary and well-established method for the synthesis of 2-indolinethiones is the thiation of the corresponding oxindoles. This reaction involves the replacement of the carbonyl oxygen atom at the C-2 position with a sulfur atom. Phosphorus pentasulfide (P₄S₁₀) is a commonly employed reagent for this transformation. The reaction of 1-methyloxindole with phosphorus pentasulfide leads to the formation of 1-methyl-2-indolinethione.

The thiation process is generally carried out by heating the oxindole with P₄S₁₀ in a suitable high-boiling solvent such as pyridine or toluene. The use of a P₄S₁₀-pyridine complex has also been reported to be an effective thionating agent. This method is advantageous due to the commercial availability of a wide range of substituted oxindoles, allowing for the synthesis of various 2-indolinethione derivatives.

Starting MaterialReagentProductReference
1-MethyloxindolePhosphorus Pentasulfide (P₄S₁₀)2-Indolinethione, 1-methyl- wikipedia.org

This table summarizes the thiation reaction of 1-methyloxindole.

An alternative approach to the 2-indolinethione core involves the direct functionalization of the indole ring. This method begins with the deprotonation of 1-methylindole at the C-2 position using a strong organolithium base, such as n-butyllithium. This lithiation step generates a highly reactive intermediate, 2-lithio-1-methylindole.

The subsequent step involves the quenching of this organolithium species with an electrophilic sulfur source. Elemental sulfur (S₈) can be used for this purpose. The addition of elemental sulfur to the lithiated indole derivative, followed by an aqueous workup, yields the desired 1-methyl-2-indolinethione. This synthetic route offers a different strategic approach, starting from the readily available 1-methylindole. Reactions of 1-methylindole with elemental sulfur and other reagents have also been shown to produce various sulfur-containing indole derivatives, such as thieno[2,3-b]indoles. nih.gov

Starting MaterialReagentsIntermediateProduct
1-Methylindole1. n-Butyllithium 2. Elemental Sulfur (S₈)2-Lithio-1-methylindole2-Indolinethione, 1-methyl-

This table outlines the synthesis of 2-Indolinethione, 1-methyl- via lithiation of 1-methylindole.

Advanced Synthetic Approaches Utilizing 2-Indolinethione, 1-methyl- as a Precursor

2-Indolinethione, 1-methyl- serves as a versatile building block for the synthesis of more complex heterocyclic systems. Its reactive sites, particularly the C-3 position and the nitrogen atom, allow for a variety of derivatization reactions.

The methylene group at the C-3 position of the 2-indolinethione ring is activated by the adjacent thiocarbonyl and aromatic moieties, making it susceptible to reactions with various electrophiles.

The reaction of 1-methyl-2-indolinethione with isocyanates provides a pathway to C-3 substituted derivatives. The initial step likely involves the deprotonation of the C-3 position to form a nucleophilic enethiolate, which can then react with the electrophilic carbon of the isocyanate.

These C-3 substituted intermediates can undergo subsequent dimerization reactions, leading to the formation of indigo-type dyes. The dimerization process can be influenced by reaction conditions and the nature of the substituents. This approach is valuable for the synthesis of novel thioindigo analogues. The synthesis of indigo dyes often involves dimerization of indole-based precursors. researchgate.net

Reactant 1Reactant 2Product Type
2-Indolinethione, 1-methyl-Isocyanate (R-N=C=O)C-3 Substituted Adduct / Dimerized Thioindigo Analogue

This table describes the reaction of 2-Indolinethione, 1-methyl- with isocyanates.

2-Chloro-1-methylindole-3-carbonyl chloride is a reactive electrophile that can be used to introduce a functionalized side chain at the C-3 position of 1-methyl-2-indolinethione. The reaction likely proceeds through the nucleophilic attack of the enethiolate of 1-methyl-2-indolinethione on the carbonyl carbon of the acid chloride.

This reaction is a key step in the synthesis of thioindirubin and its derivatives. Thioindirubin is an analogue of indirubin (B1684374) where one of the carbonyl oxygens is replaced by sulfur. The synthesis of such compounds is of interest due to the biological activities associated with the indirubin scaffold. The reaction of 2-chloroindole-3-carbaldehydes with various nucleophiles has been shown to produce a variety of heterocyclic structures. clockss.org

Reactant 1Reactant 2Product Type
2-Indolinethione, 1-methyl-2-Chloro-1-methylindole-3-carbonyl chlorideThioindirubin precursor

This table illustrates the reaction leading to thioindirubin precursors.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of 1-methyl-2-indolinethione, zinc-catalyzed reactions have emerged as a notable strategy for the synthesis of intricate spirocyclic systems.

A significant advancement in the synthesis of chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives has been achieved through a dinuclear zinc-ProPhenol complex-catalyzed enantioselective [3+3] annulation. researchgate.netacs.org This methodology involves the reaction of indoline-2-thiones, including 1-methyl-2-indolinethione, with isatylidene malononitriles. The reaction proceeds via a cooperative activation model involving both Brønsted base and Lewis acid pathways, leading to a Friedel-Crafts alkylation followed by a cyclization cascade. researchgate.netacs.org

The optimized reaction conditions typically involve the use of a chiral ProPhenol ligand and diethylzinc (Et₂Zn) to form the active dinuclear zinc catalyst in situ. This catalytic system effectively deprotonates the indoline-2-thione (B1305242) to form a thioenolate, which then acts as a nucleophile. researchgate.net The reaction demonstrates broad substrate scope with respect to both the indoline-2-thione and the isatylidene malononitrile components, affording the desired spirocyclic products in good to excellent yields and with high levels of enantioselectivity. researchgate.netacs.org

The influence of substituents on the N-protecting group of the indoline-2-thione has been investigated, with N-methyl, N-ethyl, N-benzyl, and N-allyl groups all being well-tolerated. researchgate.net Furthermore, electronic variations on the aromatic ring of both reaction partners have been explored, showing that both electron-donating and electron-withdrawing groups are compatible with the reaction conditions, albeit with some influence on the yield and enantioselectivity. researchgate.net

Table 1: Zinc-Catalyzed Enantioselective [3+3] Annulation of 1-methyl-2-indolinethione with Various Isatylidene Malononitriles

Entry Isatylidene Malononitrile Substituent Product Yield (%) ee (%)
1 H 3a 85 99
2 5-F 3p 75 99
3 5-Cl 3q 88 99
4 5-Br 3r 83 99
5 5-Me 3s 70 99
6 6-Cl 3t 82 98
7 7-F 3u 50 90

Organocatalytic Asymmetric Syntheses

Organocatalysis has risen as a complementary and often more sustainable alternative to transition metal catalysis. The use of small, chiral organic molecules to catalyze asymmetric transformations has proven to be a powerful strategy for the synthesis of enantiomerically enriched compounds, including derivatives of 1-methyl-2-indolinethione.

The construction of optically active thiopyrano-indole annulated heterocyclic compounds can be achieved through a formal thio [3+3]-cyclization reaction catalyzed by a chiral thiourea derived from a diphenylethylenediamine (DPEN). This approach has been successfully applied to the reaction of indoline-2-thiones with acceptors such as 2-benzylidenemalononitrile. The chiral thiourea catalyst plays a crucial role in activating the substrates through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction.

The proposed mechanism involves the activation of the 2-benzylidenemalononitrile by the thiourea catalyst, facilitating a nucleophilic attack from the sulfur atom of the indoline-2-thione (thio-Michael addition). This is followed by an intramolecular cyclization and subsequent tautomerization to afford the final thiopyrano-indole product. Density functional theory (DFT) calculations have supported the high reactivity between the indoline-2-thione and the benzylidenemalononitrile under these catalytic conditions. This methodology provides access to a range of functionalized thiopyrano-indole derivatives in high yields and with excellent enantioselectivities.

Table 2: Chiral Thiourea-Catalyzed Formal Thio [3+3]-Cyclization of Indoline-2-thiones

Entry Indoline-2-thione Substituent Acceptor Substituent Product Yield (%) ee (%)
1 N-H H 4a 95 94
2 N-Me H 4b 92 92
3 N-Bn H 4c 96 95
4 N-H 4-Cl 4d 93 96
5 N-Me 4-Cl 4e 91 93
6 N-H 2-NO₂ 4f 85 90
7 N-Me 2-NO₂ 4g 88 89

The synthesis of chiral spiro[thiopyranoindole-cyclohexanone] scaffolds has been realized through highly enantioselective 1,6-addition/1,4-addition cascade reactions between 2-indolinethiones and cyclic dienones. This transformation is effectively catalyzed by a cinchona-based primary amine organocatalyst. The reaction proceeds through a sequence of conjugate additions, where the 2-indolinethione acts as a binucleophile.

The catalytic cycle is initiated by the 1,6-conjugate addition of the sulfur atom of the 2-indolinethione to the cyclic dienone, which is activated by the primary amine catalyst through the formation of a trienamine intermediate. This initial addition is followed by an intramolecular 1,4-addition of the enolate, generated from the indolinethione moiety, to the enone system. This cascade process allows for the rapid construction of a complex spirocyclic framework with the creation of multiple stereocenters in a single operation. The methodology demonstrates a broad substrate scope, providing a facile and highly effective route to these intricate chiral molecules.

Table 3: Representative Examples of Stereocontrolled Cascade Addition of 2-Indolinethiones to Cyclic Dienones

Entry 2-Indolinethione Substituent Cyclic Dienone Substituent Product Yield (%) dr ee (%)
1 N-Me H 5a 95 >20:1 96
2 N-Bn H 5b 92 >20:1 95
3 N-H H 5c 88 >20:1 92
4 N-Me Me 5d 90 >20:1 94
5 N-Me Ph 5e 85 19:1 93
6 5-Cl, N-Me H 5f 89 >20:1 91
7 5-MeO, N-Me H 5g 93 >20:1 97

Chemical Reactivity and Mechanistic Investigations of 2 Indolinethione, 1 Methyl

Tautomerism Studies: Thione-Thiol Equilibrium

The potential for 2-Indolinethione, 1-methyl- to exist in two tautomeric forms, the thione and the thiol, is a key determinant of its reactivity. The equilibrium between these two forms is influenced by factors such as substitution, solvent, and electronic effects.

Experimental Evidence for Predominance of Thione Form in 1-Methyl-3-aryl-2-indolinethiones

In the case of 3-arylindoline-2-thiones, studies have shown the existence of a tautomeric mixture of the thione and the corresponding thiol form in solution. However, the introduction of a methyl group at the 1-position (N-methylation) significantly shifts the equilibrium towards the thione form. This predominance of the thione tautomer in 1-methyl-3-aryl-2-indolinethiones is supported by various spectroscopic data. The inherent stability of the thioamide resonance structure contributes to this preference.

Spectroscopic analysis provides compelling evidence for the dominance of the thione structure. For instance, in the infrared (IR) spectrum, the presence of a characteristic C=S stretching vibration and the absence of a prominent S-H stretching band are indicative of the thione form. Similarly, 1H NMR spectroscopy would show the absence of a signal corresponding to a thiol proton, further confirming that the thione tautomer is the major species in solution.

Photochemistry and Photo-pKa Studies Supporting Tautomeric Intermediacy

While the thiol form of 1-methyl-2-indolinethione is not significantly populated in the ground state, photochemical studies suggest its importance as a transient intermediate. The photochemistry of thiocarbonyl compounds, including thioamides, has been an area of active research. It has been demonstrated that UV irradiation can induce the tautomerization of thioamides to their corresponding thiol forms, often trapped in cryogenic matrices. This photo-induced tautomerization proceeds through an excited state and can lead to subsequent chemical reactions that are not observed in the ground state.

Photo-pKa studies, which measure the change in acidity or basicity of a molecule upon photoexcitation, can provide further insights into the transient formation of the thiol tautomer. An increase in the acidity of the N-H proton or a decrease in the pKa of the corresponding thiol in the excited state would facilitate the formation of the thiol intermediate. This transiently generated thiol can then participate in various photochemical reactions, such as cycloadditions or hydrogen abstraction, which are characteristic of the photochemistry of indoline-2-thiones. For example, the photoinduced addition of indoline-2-thiones to alkenes is a known reaction that likely proceeds through the intermediacy of the thiol tautomer.

Oxidation Reactions and Pathways

The sulfur atom in 1-methyl-2-indolinethione is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. The principal oxidation pathways involve the formation of disulfides and oxo-derivatives.

Formation of Disulfides through Oxidative Dimerization

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry, and 1-methyl-2-indolinethione, through its thiol tautomer, can undergo a similar process. biolmolchem.com The oxidative dimerization of two molecules of 1-methyl-2-indolinethione (in its thiol form) leads to the formation of a disulfide-linked dimer. This reaction can be promoted by a range of oxidizing agents.

Studies on the autoxidation of indolinethiones have revealed that while some derivatives yield disulfides, the outcome is dependent on the substitution pattern. rsc.org For instance, the oxidation of certain indoline-2-thiones has been shown to produce dimeric and even trimeric products containing disulfide linkages. researchgate.net The mechanism of this transformation likely involves the one-electron oxidation of the thiol to a thiyl radical, which then dimerizes to form the disulfide.

ReactantOxidizing AgentProductReference
Indoline-2-thionesAutoxidationDisulfides rsc.org
Indoline-2-thione (B1305242)p-Toluenesulfonyl azideCyclic sulfur-containing indole (B1671886) trimer researchgate.net

Formation of Oxo-Derivatives (e.g., 3-Oxo-2-indolinethione)

A significant oxidation pathway for 1-methyl-2-indolinethione involves the conversion of the thiocarbonyl group to a carbonyl group, yielding the corresponding oxo-derivative, 1-methyl-2-oxindole. A notable example of this transformation is the autoxidation of the 1-methyl compound, which has been reported to produce the oxo-indolinethione. rsc.org This reaction highlights a divergence in the reactivity of N-methylated indolinethiones compared to their N-unsubstituted counterparts, which may favor disulfide formation under similar conditions.

The mechanism for the conversion of a thione to a ketone can proceed through various intermediates, depending on the oxidant. In the case of autoxidation, a plausible pathway involves the formation of a hydroperoxide intermediate, which then decomposes to the carbonyl compound.

Nucleophilic and Electrophilic Reactivity Profiles

2-Indolinethione, 1-methyl- exhibits a rich and versatile reactivity profile, capable of acting as both a nucleophile and an electrophile. This dual reactivity is a consequence of the electronic distribution within the molecule.

The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons, rendering it a nucleophilic center. Consequently, it can react with a variety of electrophiles. A common example of this nucleophilic character is the S-alkylation reaction. Treatment of 1-methyl-2-indolinethione with alkyl halides results in the formation of 2-(alkylthio)-1-methyl-1H-indoles. This reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkyl halide.

Conversely, the carbon atom of the thiocarbonyl group is electron-deficient due to the electronegativity of the sulfur atom and the resonance delocalization of the nitrogen lone pair. This makes the thiocarbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Furthermore, the indole nucleus itself possesses distinct reactive sites. The C3 position of the indole ring is generally electron-rich and thus nucleophilic, making it prone to attack by electrophiles. However, the reactivity of this position in 1-methyl-2-indolinethione is modulated by the presence of the thiocarbonyl group at the 2-position.

Reaction TypeReagentSite of ReactionProduct Type
Nucleophilic Attack (by sulfur)Alkyl HalideSulfur2-(Alkylthio)-1-methyl-1H-indole
Electrophilic Attack (on carbon)NucleophileThiocarbonyl CarbonAdduct
Electrophilic Attack (on indole ring)ElectrophileC3-position (typically)Substituted Indole

Role as a 1,3-Binucleophilic Synthon in Heterocyclic Annulations

1-Methyl-2-indolinethione can act as a 1,3-binucleophilic synthon, reacting with bifunctional electrophiles to construct fused heterocyclic ring systems. This reactivity is exemplified by the synthesis of thiazolo[3,2-a]indoles. In a notable study, 3-alkylated indoline-2-thiones were shown to undergo a formal [3+2] annulation reaction with α-haloketones. This reaction proceeds in an environmentally benign fashion, using water as the solvent at 60 °C in the open air, and does not require a metal catalyst.

The proposed mechanism for this transformation involves the initial S-alkylation of the indoline-2-thione by the α-haloketone, followed by an intramolecular condensation between the enolate generated from the ketone and the endocyclic imine, leading to the formation of the thiazolo[3,2-a]indole ring system. This chemo- and regioselective process allows for the assembly of polysubstituted thiazolo[3,2-a]indoles, demonstrating the utility of 1-methyl-2-indolinethione derivatives as precursors for complex heterocyclic scaffolds.

Reactant 1Reactant 2ProductConditions
3-Alkyl-indoline-2-thioneα-HaloketonePolysubstituted-thiazolo[3,2-a]indoleWater, 60 °C, Air

Reactions with Dienophiles and Electrophilic Reagents

The reactivity of 1-methyl-2-indolinethione extends to reactions with various dienophiles and electrophilic reagents, leading to a diverse array of products. The indole nucleus and the exocyclic thione group both contribute to the compound's chemical versatility.

Reactions with Dienophiles:

While specific Diels-Alder reactions involving 1-methyl-2-indolinethione as the diene component are not extensively documented, the indole scaffold is known to participate in cycloaddition reactions. For instance, dearomative [3+2] cycloadditions between indoles and vinyldiazo compounds have been achieved through photocatalysis, yielding fused indoline (B122111) structures. nih.gov This suggests that 1-methyl-2-indolinethione could potentially undergo similar cycloadditions, with the thione group influencing the reactivity and regioselectivity of the process.

Furthermore, reactions of related heterocyclic systems with dienophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and maleimides have been reported. For example, the reaction of 1-ethoxyisoindole with maleimide (B117702) derivatives can lead to either mono- or bis-Michael adducts, depending on the substituents on the maleimide nitrogen atom. researchgate.net The thioamide functionality within 1-methyl-2-indolinethione could exhibit analogous reactivity towards such electron-deficient alkenes.

Reactions with Electrophilic Reagents:

The nucleophilic character of 1-methyl-2-indolinethione is evident in its reactions with various electrophiles.

Alkylation Reactions: The sulfur atom of the thione group is a soft nucleophile and readily undergoes S-alkylation with alkyl halides. nih.gov This reaction is a common strategy for introducing various substituents at the sulfur atom, which can then be used in subsequent transformations. For example, the S-alkylation of indoles with α-iodosulfones has been achieved under photochemical conditions. beilstein-journals.org

Acylation Reactions: The nitrogen atom of the indole ring can be acylated, although the thione group can also compete for the acylating agent. Reactions of indole derivatives with acid chlorides, often in the presence of a base, lead to the formation of N-acylindoles. libretexts.orgdntb.gov.ua The relative reactivity of the nitrogen and sulfur atoms in 1-methyl-2-indolinethione towards acylation would depend on the reaction conditions and the nature of the acylating agent.

Vilsmeier-Haack Reaction: The electron-rich indole nucleus is susceptible to electrophilic substitution, such as the Vilsmeier-Haack reaction, which introduces a formyl group at the C3 position. ijpcbs.comwikipedia.orgyoutube.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to form an electrophilic iminium species that attacks the indole ring. ijpcbs.comwikipedia.orgyoutube.com While the primary product is a 3-formylindole, the reaction with cyclic amides can lead to the formation of indole trimers. semanticscholar.org

The following table summarizes the expected reactivity of 1-methyl-2-indolinethione with various electrophilic reagents based on the known reactivity of related indole and thioamide systems.

Electrophilic ReagentExpected Reaction TypePotential Product(s)
Alkyl HalidesS-Alkylation2-(Alkylthio)-1-methyl-1H-indole
Acid ChloridesN-Acylation / S-Acylation1-Acyl-1-methyl-2-indolinethione / S-Acyl-1-methyl-2-indolinethione
Vilsmeier ReagentElectrophilic Substitution1-Methyl-2-thioxoindoline-3-carbaldehyde
Michael Acceptors (e.g., Maleimides)Michael AdditionAdducts at sulfur or nitrogen
QuinonesMichael Addition / CycloadditionAdducts or cycloadducts

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Indolinethione, 1 Methyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-Indolinethione, 1-methyl-" derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular framework and the position of substituents.

In the ¹H NMR spectrum of a typical 1-methyl-substituted indoline (B122111) derivative, the methyl protons (N-CH₃) would be expected to appear as a singlet, typically in the range of 3.0-3.5 ppm. The protons of the methylene group at the 3-position (C₃-H₂) would likely resonate as a singlet as well, while the aromatic protons on the benzene (B151609) ring would appear as a set of multiplets in the aromatic region (approximately 7.0-8.0 ppm), with their specific splitting patterns and chemical shifts being dependent on the substitution pattern of the aromatic ring.

The ¹³C NMR spectrum provides complementary information. The carbon of the N-methyl group would be expected in the aliphatic region. The carbonyl or thiocarbonyl carbon (C=S) would appear significantly downfield, often above 180 ppm, which is a characteristic feature. The aromatic carbons would resonate in the typical range of 110-150 ppm.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity
N-CH₃3.0 - 3.5Singlet
C₃-H₂~3.6Singlet
Aromatic-H7.0 - 8.0Multiplets
Carbon (¹³C) Expected Chemical Shift (ppm)
N-CH₃~25
C₃~38
Aromatic-C110 - 150
C=S>180

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "2-Indolinethione, 1-methyl-" and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of moderately polar molecules like indolinone derivatives. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For "2-Indolinethione, 1-methyl-", with a molecular formula of C₉H₉NS, the expected monoisotopic mass is approximately 163.0456 g/mol . An HRMS measurement would aim to confirm this value with high precision.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide valuable structural information. The fragmentation pattern of the parent ion can reveal the presence of specific functional groups and substructures within the molecule. For instance, the loss of the methyl group or the thiocarbonyl group could be observed as characteristic fragment ions.

Technique Information Obtained Example Application
HRMS-ESI Accurate molecular weight and elemental composition.Confirmation of the molecular formula C₉H₉NS.
MS/MS Structural information from fragmentation patterns.Identification of key functional groups and connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within "2-Indolinethione, 1-methyl-" derivatives. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophores present in the molecule.

Indole (B1671886) and its derivatives typically exhibit characteristic absorption bands in the UV region. For "2-Indolinethione, 1-methyl-", the presence of the aromatic ring and the thiocarbonyl group are expected to give rise to distinct absorption peaks. The π → π* transitions of the aromatic system and the n → π* transition of the C=S group are the most probable electronic transitions. The UV-Vis spectrum of 2-methylindole, a related compound, shows absorption maxima around 270-280 nm. nist.gov The introduction of the thiocarbonyl group in "2-Indolinethione, 1-methyl-" would likely lead to additional absorption bands at longer wavelengths.

UV-Vis spectroscopy can also be a valuable tool for studying tautomerism. For instance, if "2-Indolinethione, 1-methyl-" were to exist in equilibrium with a tautomeric form, the two forms would likely have different chromophores and thus distinct UV-Vis spectra. By monitoring changes in the absorption spectrum under different conditions (e.g., solvent polarity, pH), it is possible to study the position of the tautomeric equilibrium.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "2-Indolinethione, 1-methyl-" derivatives, primarily for assessing their purity. sielc.com In a typical reversed-phase HPLC method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. sielc.com

The purity of a sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. A high-purity sample will show a single major peak with minimal or no other peaks. Method development for indoline derivatives often involves optimizing the mobile phase composition to achieve good separation of the target compound from potential starting materials, byproducts, or degradation products. cetjournal.it

For chiral derivatives of "2-Indolinethione, 1-methyl-", HPLC can be adapted to determine the enantiomeric excess (ee). This is achieved by using a chiral stationary phase (CSP). The two enantiomers of a chiral compound will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks. The ratio of the areas of these two peaks can be used to calculate the enantiomeric excess.

HPLC Mode Stationary Phase Application
Reversed-Phase C18Purity assessment
Chiral Chiral Stationary Phase (CSP)Enantiomeric excess determination

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a single crystal of the "2-Indolinethione, 1-methyl-" derivative is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

This technique provides a wealth of information, including bond lengths, bond angles, and torsional angles, which can confirm the connectivity and conformation of the molecule. For instance, the planarity of the indoline ring system and the geometry around the thiocarbonyl group can be precisely determined. The crystal structure of a related compound, 2-(1-methyl-2-oxoindolin-3-ylidene)malononitrile, has been reported, revealing a nearly planar molecular structure. nih.gov

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.

Biological and Medicinal Chemistry Research on 2 Indolinethione, 1 Methyl Derivatives

Investigation of Protein Kinase Inhibitory Activities

The core structure of 1-methyl-2-indolinethione has served as a versatile template for developing potent inhibitors against several key protein kinases involved in cell signaling pathways that govern growth, proliferation, and survival.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell proliferation and survival. nih.govrjptonline.org Its overexpression or mutation is a known driver in many human cancers, making it a prime target for anticancer drug development. nih.govrjptonline.org Derivatives of the indolinone class, structurally related to 1-methyl-2-indolinethione, have been designed and evaluated as EGFR inhibitors.

Computational and molecular docking studies have been employed to investigate the interaction between indoline (B122111) derivatives and the EGFR kinase domain. nih.gov These studies help in understanding the binding modes and predicting the inhibitory potential of newly synthesized compounds. For instance, studies on novel indoline derivatives have shown interactions with key residues like Lys721 within the EGFR active site, suggesting a mechanism for their inhibitory action. nih.gov The development of potent inhibitors often involves creating hybrid molecules that combine the indolinone scaffold with other pharmacophoric groups to enhance binding affinity and cytotoxic effects against cancer cells with EGFR overexpression. mdpi.com Research has led to the identification of indolinone-based compounds with significant inhibitory action against the EGFR kinase enzyme, in some cases demonstrating nanomolar efficacy. mdpi.com

Table 1: EGFR Tyrosine Kinase Inhibitory Activity of Selected Indolinone Derivatives

Compound Target Kinase IC50 (nM) Reference
Compound 20 EGFR <100 mdpi.com
Erlotinib (Reference) EGFR ~20 nih.gov

| Gefitinib (Reference) | EGFR | N/A | nih.gov |

Note: Data presented is for structurally related indolin-2-one derivatives, as specific data for 1-methyl-2-indolinethione was not detailed in the provided context.

The Src family of nonreceptor tyrosine kinases, particularly the pp60c-Src proto-oncogene, are key mediators of signaling pathways that control cell proliferation, differentiation, survival, and angiogenesis. Their overactivity is frequently observed in various cancers. Consequently, developing inhibitors for Src kinase is a significant goal in cancer therapy.

Substituted indolin-2-one derivatives have been synthesized and assessed for their inhibitory activity against Src kinase. nih.gov In vitro kinase assays have identified several compounds with IC50 values in the low micromolar range. nih.gov Molecular docking studies of active compounds have revealed potential binding modes within the Src active site. For example, the indole (B1671886) NH group of a potent indolin-2-one derivative was shown to form a crucial hydrogen bond with the carbonyl group of the Met341 residue, anchoring the inhibitor in the ATP-binding pocket. nih.gov This interaction is a key determinant of the compound's inhibitory power.

Table 2: Src Tyrosine Kinase Inhibitory Activity of Selected Indolin-2-one Derivatives

Compound Target Kinase IC50 (µM) Reference
Compound 2f Src 1.02 nih.gov
Compound 8c pp60(c-Src) 4.69 nih.gov
Compound 8g pp60(c-Src) 75.06 nih.gov

| Compound 8h | pp60(c-Src) | 84.23 | nih.gov |

Note: The table includes data for various indole and indolin-2-one derivatives investigated for Src kinase inhibition.

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that phosphorylates hundreds of substrates, playing a vital role in processes like gene transcription, DNA replication, and cell growth. medchem.org.ua CK2 is constitutively active and is found to be upregulated in many cancers, making it an attractive target for therapeutic intervention. nih.govmdpi.com

Research has focused on developing novel and selective inhibitors of CK2. medchem.org.ua While many inhibitors are ATP-competitive, they bind to the highly conserved ATP-binding pocket. nih.govnih.gov The unique ability of CK2 to utilize both ATP and GTP as phosphate (B84403) sources distinguishes its active site, allowing for the design of specific inhibitors. researchgate.net Various heterocyclic scaffolds, including indeno[1,2-b]indole (B1252910) derivatives, have shown promise as potent CK2 inhibitors, with some compounds exhibiting inhibitory activity in the submicromolar range. researchgate.net The development of these inhibitors is part of a broader effort to create antitumor, antiviral, and anti-inflammatory drugs targeting CK2. medchem.org.ua

Table 3: Protein Kinase CK2 Inhibitory Activity of Selected Inhibitors

Compound Target Kinase IC50 (µM) Reference
Indenoindolone 5a CK2 0.17 researchgate.net
Indeno[1,2-b]indoloquinone 7a CK2 0.43 researchgate.net

| IQA (quinazoline derivative) | CK2 | 0.080 | mdpi.com |

Note: This table represents data for various classes of CK2 inhibitors, as specific data for 1-methyl-2-indolinethione was not available.

Understanding the mechanism by which a compound inhibits a kinase is crucial for drug development. Most kinase inhibitors are ATP-competitive (Type I), meaning they compete with ATP for binding at the enzyme's active site. nih.gov However, this can lead to off-target effects due to the high conservation of the ATP-binding pocket across the kinome. nih.gov

Noncompetitive inhibition offers an alternative mechanism with the potential for greater selectivity. nih.gov A noncompetitive inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its efficacy without preventing the substrate from binding. nih.gov In this mechanism, the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. nih.gov This mode of inhibition reduces the maximum reaction rate (Vmax) of the enzyme without affecting its affinity for the substrate (Km). nih.gov While specific studies detailing a noncompetitive mechanism for 1-methyl-2-indolinethione derivatives were not found, the exploration of non-ATP competitive inhibitors is a key strategy in modern drug design to overcome the limitations of traditional ATP-competitive agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For 1-methyl-2-indolinethione derivatives, SAR studies help to identify which chemical modifications enhance potency and selectivity against target kinases.

Modifications at the N-1 and C-3 positions of the indole or indolinone ring system have been shown to be critical for modulating tyrosine kinase inhibitory activity.

C-3 Position: The C-3 position of the indolinone core is a common site for modification to achieve potent and selective kinase inhibition. The indolinone group itself often acts as the primary pharmacophoric moiety. mdpi.com Attaching various aryl groups or other functional moieties via a linker at the C-3 position is a widely used strategy. For instance, SAR studies on EGFR inhibitors have shown that the type of group substituted at C-3 is crucial for activity. nih.gov The substituent at this position typically projects into the ATP-binding site and its interactions with key amino acid residues determine the compound's inhibitory potency. The flexibility and nature of the C-3 side chain can differentiate between inhibiting various kinases.

Influence of Nuclear Substitution on Kinase Selectivity and Potency

The indolinone scaffold is a well-established pharmacophore in the development of kinase inhibitors. nih.gov Modifications to the core ring structure, or "nuclear substitution," play a critical role in determining both the potency and selectivity of these compounds against different kinase targets. Research on related heterocyclic systems, such as 3-(indol-2-yl)indazoles, has demonstrated that the introduction of various functional groups at specific positions on the aromatic rings can significantly enhance inhibitory activity and selectivity.

For instance, in the development of Checkpoint Kinase 1 (Chek1) inhibitors, the introduction of amides and heteroaryl groups at the C6 position of an indazole ring system was found to be crucial for achieving sufficient potency and selectivity over other kinases like Cdk7. nih.gov This strategic substitution allowed the compounds to effectively overcome DNA damage-induced cell cycle arrest in cellular assays. nih.gov Further optimization through the addition of a hydroxymethyl triazole moiety resulted in a compound with a Chek1 IC50 value of 0.30 nM. nih.gov X-ray crystallography revealed that this specific substitution enabled the displacement of highly conserved water molecules within the ATP-binding cleft of the kinase, thereby enhancing binding affinity. nih.gov

While direct studies on the nuclear substitution of 2-Indolinethione, 1-methyl- are not extensively detailed in the provided context, the principles derived from structurally similar kinase inhibitors are highly relevant. The substitution patterns on the indoline ring of 2-Indolinethione, 1-methyl- would be expected to modulate its electronic and steric properties, thereby influencing its interaction with the kinase active site. The strategic placement of substituents could lead to enhanced interactions with specific amino acid residues, leading to improved potency and a more desirable selectivity profile. For example, the introduction of a methyl group at the N-1 position of the isatin (B1672199) moiety in certain indirubin (B1684374) derivatives was shown to slightly decrease antileukemic activity compared to unsubstituted analogs, highlighting the sensitivity of kinase inhibition to even minor structural changes. researchgate.net

SAR in Melanogenesis Inhibition

The structure-activity relationship (SAR) of 2-Indolinethione derivatives in the context of melanogenesis inhibition has been a subject of investigation. Melanogenesis is the process of melanin (B1238610) production, and its inhibition is of interest for treating hyperpigmentation disorders. nih.gov Research has shown that certain indole-2-thione compounds exhibit effective inhibitory activity on melanin synthesis in melanoma B16 cells stimulated by α-melanocyte stimulating hormone (α-MSH). nih.gov

A study on a series of indole-2-thione analogs revealed key structural features that govern their antimelanogenic activity. nih.gov The SAR studies indicated that the presence of the indoline-2-thione (B1305242) core is important for activity. Interestingly, the role of the nitrogen at the 3-position was found to be insignificant for the potent activity of one of the lead compounds. nih.gov

Key findings from the SAR studies on melanogenesis inhibition by indole-2-thione derivatives are summarized below:

Structural Feature Impact on Melanogenesis Inhibition Reference
Indole-2-thione coreEssential for inhibitory activity nih.gov
Hydrophobic substituentsGenerally more potent than hydrophilic ones nih.gov
Conversion of thione to thiolLeads to a decrease in potency nih.gov

Antiproliferative and Antitumor Efficacy in Cellular and In Vivo Models

Inhibition of Fibroblast Growth

The inhibition of fibroblast growth is a key aspect of the antiproliferative effects of many kinase inhibitors, as fibroblast growth factor receptors (FGFRs) are often implicated in cancer progression. pensoft.net While direct evidence for the effect of 2-Indolinethione, 1-methyl- on fibroblast growth is not explicitly detailed, research on structurally related compounds provides valuable insights. A novel series of FGFR1 inhibitors bearing quinoline (B57606), quinoxalin, and isoquinoline (B145761) moieties demonstrated significant inhibitory activities. pensoft.net This suggests that the core scaffold, when appropriately substituted, can effectively target pathways involved in fibroblast proliferation.

The development of small molecule kinase inhibitors has been a major focus in cancer therapy, with many targeting pathways that stimulate cell proliferation, including those in fibroblasts. cancertreatmentjournal.com The indolinone scaffold, in particular, has been a fruitful starting point for the development of potent inhibitors of receptor tyrosine kinases that are crucial for the growth and survival of various cell types, including fibroblasts. researchgate.net

In Vitro and In Vivo Antitumor Properties of Tyrosine Kinase Inhibitors

Indolinone derivatives have shown significant promise as antitumor agents by targeting various tyrosine kinase families. nih.gov These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and thereby blocking their signaling function. researchgate.net This inhibition can disrupt downstream cellular processes that are critical for tumor growth and survival, such as cell proliferation, angiogenesis, and metastasis. growingscience.comcancertreatmentjournal.com

The pyrrole (B145914) indolin-2-one scaffold, a close structural relative of 2-Indolinethione, 1-methyl-, is a well-known structural motif in several potent receptor tyrosine kinase (RTK) inhibitors. cancertreatmentjournal.com For instance, Semaxanib (SU5416) was one of the first derivatives of this class to be clinically evaluated as a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) for its anti-angiogenic properties. cancertreatmentjournal.com

The antitumor efficacy of these compounds has been demonstrated in both in vitro and in vivo models. In preclinical studies, these inhibitors have been shown to inhibit tumor growth and metastasis, as well as decrease tumor microvessel density. growingscience.com For example, derivatives of 2-indolinone have been successfully used in the treatment of various cancers, including acute myeloid leukemia, colorectal carcinoma, and renal cell carcinoma. growingscience.com

Modulation of Metabolic Pathways

Suppression of Lipogenesis via SREBP1-Dependent Signaling

Recent research has highlighted the importance of metabolic reprogramming in cancer, with lipogenesis (the synthesis of fatty acids) being a key pathway that is often upregulated in tumor cells. Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a master transcriptional regulator of lipogenesis. nih.gov The inhibition of SREBP-1-mediated lipogenesis has emerged as a potential strategy for cancer therapy. nih.gov

While direct studies linking 2-Indolinethione, 1-methyl- to the SREBP-1 pathway are not available in the provided context, the broader role of kinase signaling in regulating metabolic pathways suggests a potential connection. The PI3K/AKT/mTORC1 signaling pathway is a known upstream regulator of SREBP-1. nih.gov Given that many indolinone derivatives are potent kinase inhibitors, it is plausible that they could indirectly modulate SREBP-1 activity by targeting kinases within this pathway.

In various cancers, including melanoma and breast cancer, the inhibition of SREBP-1 or the enzymes involved in de novo fatty acid biosynthesis has been shown to have significant anticancer effects. nih.gov For instance, in melanoma, SREBP-1 inhibition can overcome acquired resistance to BRAF-targeted therapies in both in vitro and in vivo models. nih.gov Therefore, if derivatives of 2-Indolinethione, 1-methyl- are found to inhibit signaling pathways that converge on SREBP-1, they could offer a therapeutic advantage by simultaneously targeting proliferative and metabolic vulnerabilities of cancer cells.

Amelioration of Metabolic-Associated Fatty Liver Disease (MAFLD)

Metabolic-associated fatty liver disease (MAFLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a condition characterized by the accumulation of fat in the liver. frontiersin.org Its pathogenesis is complex, with factors like nucleotide methylation, lipid synthesis, and oxidative stress playing crucial roles in its progression from simple steatosis to more severe conditions like steatohepatitis and fibrosis. frontiersin.orgnih.gov The methionine cycle is a key component of one-carbon metabolism which is important in a range of metabolic diseases. nih.gov Despite the known involvement of metabolic and methylation pathways in MAFLD, a direct link between 2-Indolinethione, 1-methyl- derivatives and the amelioration of this disease has not been established in the reviewed scientific literature. frontiersin.orgnih.govnih.gov

Other Emerging Biological Activities and Therapeutic Potential

The indole nucleus is a core structure in many compounds with recognized pharmacological effects, including anti-inflammatory and analgesic activities. nih.gov Research into various indole derivatives has demonstrated their potential to modulate inflammatory pathways. For instance, a study on newly synthesized indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that most of the tested compounds effectively inhibited the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org Compound 13b from this series was identified as the most potent, showing promise for development as an anti-inflammatory drug. rsc.org

Similarly, other research has focused on hybrid molecules containing both imidazole (B134444) and indole nuclei. The anti-inflammatory activities of compounds like 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) were demonstrated by their ability to reduce leukocyte migration and the release of TNF-α and IL-1β in peritonitis models. nih.gov In vitro anti-denaturation assays, which screen for anti-inflammatory activity, have also shown that certain indoline derivatives exhibit potent inhibition of protein denaturation, comparable to the standard drug diclofenac (B195802) sodium. core.ac.uk

Compound Class/DerivativeBiological Activity/FindingModel/AssayReference
Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives (e.g., 13b )Inhibited production of NO, IL-6, and TNF-α.LPS-induced RAW264.7 cells rsc.org
LPSF/NN-56 (Indole-imidazolidine hybrid)Reduced leukocyte migration and release of TNF-α and IL-1β.Air pouch and peritonitis models nih.gov
N-(4-aminophenyl)indoline-1-carbothioamide derivatives (4a, 4b )Showed potent inhibition of protein denaturation with IC50 values of 62.2 µg/ml and 60.7 µg/ml, respectively.In vitro anti-denaturation assay core.ac.uk

The indole scaffold is a key component in a variety of compounds investigated for their antimicrobial properties. Specifically, derivatives of 1H-indole-2,3-dione (isatin), which are structurally related to the indolinethione core, have shown notable antiviral activity. A study on a series of 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones revealed that several of these compounds were effective against a range of viruses. researchgate.net

For example, ethyl-substituted derivatives demonstrated activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). Specifically, compounds with 4-CF3, 4-OCH3, and 3-Cl substitutions on the phenyl ring of the thiosemicarbazone moiety were active against this group of viruses. researchgate.net Another derivative with a 4-Br substitution showed selective activity against Coxsackie B4 virus. researchgate.net These findings highlight the potential of modifying the indole core to develop agents with specific antiviral profiles. While these studies are on isatin derivatives rather than 2-indolinethione itself, the structural similarity suggests a promising avenue for future research.

While direct studies on the cannabinoid receptor binding or ion channel modulation of 2-Indolinethione, 1-methyl- are not available in the reviewed literature, the indole structure is a well-established scaffold in many synthetic cannabinoids and other molecules that interact with the endocannabinoid system. mdpi.com For example, the potent synthetic cannabinoid MDMB-CHMICA , which has a high binding affinity for the human CB1 receptor, is built upon an indole core. mdpi.com

Furthermore, research has shown that other indole-containing drugs can interact with cannabinoid receptors. The non-steroidal anti-inflammatory drug indomethacin, which features an indole ring, has been found to act as a positive allosteric modulator of the CB1 receptor, enhancing the binding and signaling of cannabinoid agonists. nih.gov The affinity of endocannabinoids themselves for their receptors can also be influenced by small molecular modifications such as methylation. nih.gov This body of evidence suggests that indole-based structures possess the potential to interact with the endocannabinoid system, representing a possible area of investigation for 2-Indolinethione, 1-methyl- derivatives.

Derivatives featuring an indole skeleton fused with other ring systems have been investigated for their analgesic properties. One such class of compounds is the tetrahydrothiopyrano[2,3-b]indoles. Research into the synthesis and analgesic activity of the (R)- and (S)-enantiomers of 3-amino-2,3,4,9-tetrahydrothiopyrano[2,3-b]indoles demonstrated stereospecific effects. nih.gov

In comparative studies, the (R)-isomers were found to be more potent analgesics than the corresponding (S)-isomers. nih.gov The activity of these compounds was also compared to other analgesics, showing that the (R)-isomers were more potent than Isoxal and Tiaramide, although they were less potent than the parent compound 4-methylaminomethyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole . nih.gov This indicates that the specific stereochemistry and substitutions on this fused indole skeleton are critical for analgesic efficacy. Other studies have also confirmed that fused heterocyclic systems, such as Benzo[b]furoindolyl derivatives, can exhibit significant central and peripheral analgesic activity. nih.govresearchgate.net

CompoundRelative Analgesic PotencyReference
(R)-3-amino-2,3,4,9-tetrahydrothiopyrano[2,3-b]indolesMore potent than (S)-isomers, Isoxal, and Tiaramide. nih.gov
(S)-3-amino-2,3,4,9-tetrahydrothiopyrano[2,3-b]indolesLess potent than (R)-isomers. nih.gov
4-methylaminomethyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indoleMore potent than the (R)- and (S)-amino derivatives. nih.gov

Derivatives of indole-2-thione have been identified as potent inhibitors of melanogenesis, the process of melanin synthesis. nih.gov In a study focused on analogs of indoline-2-thione, researchers designed and evaluated a series of compounds for their ability to inhibit melanin production in B16 melanoma cells stimulated by α-melanocyte stimulating hormone (α-MSH). nih.gov

The indole-2-thione compounds demonstrated effective inhibitory activity on melanin synthesis. nih.gov Structure-activity relationship (SAR) studies revealed several key insights. For the most potent inhibitor, 3a , which achieved over 100% inhibition at a concentration of 30 µM and had an IC50 value of 1.40 µM, the nitrogen at the 3-position was found to be insignificant for its activity. nih.gov The studies also indicated that hydrophobic substituents were preferable to hydrophilic ones for enhancing potency. lookchem.com Interestingly, the conversion of the thione group (-C=S) to a thiol group (-C-SH) resulted in a decrease in inhibitory potency, highlighting the importance of the thione moiety for this biological activity. lookchem.com

CompoundDescriptionActivity/PotencyReference
3a (an indole-2-thione derivative)Most potent inhibitor in the series.IC50 = 1.40 µM; >100% inhibition at 30 µM. nih.gov
Indole-2-thione analogsHydrophobic substituents were more effective.General SAR finding. lookchem.com
Indole-2-thiol analogsConversion from thione led to decreased potency.General SAR finding. lookchem.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Reactivity and Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netyoutube.com It is widely employed to predict molecular geometries, vibrational frequencies, and energies of reaction intermediates and transition states. researchgate.net This information is crucial for elucidating reaction mechanisms and understanding the intrinsic reactivity of a compound.

A detailed search of the scientific literature did not yield any specific studies that have utilized Density Functional Theory to investigate the reactivity or elucidate reaction mechanisms involving 2-Indolinethione, 1-methyl-. Such a study would be valuable for predicting its behavior in various chemical transformations.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This is particularly useful in drug discovery for predicting how a ligand, such as 2-Indolinethione, 1-methyl-, might interact with the binding site of a protein or other biological target. mdpi.com

Despite the prevalence of docking studies for various indole (B1671886) derivatives in the scientific literature, there are no specific molecular docking studies that have been published for 2-Indolinethione, 1-methyl-. Consequently, its potential interactions with specific biological targets remain computationally unexplored.

Theoretical Investigations of Tautomeric Equilibria and Conformational Analysis

Many molecules, including those with thione moieties, can exist as a mixture of tautomers—isomers that readily interconvert, most commonly by the migration of a proton. In the case of 2-Indolinethione, 1-methyl-, a potential thione-thiol tautomerism exists. Theoretical methods, such as DFT, are instrumental in calculating the relative energies and stabilities of different tautomers and the energy barriers for their interconversion. scispace.comjocpr.com Similarly, conformational analysis uses computational methods to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies.

No dedicated theoretical studies on the tautomeric equilibria or a detailed conformational analysis of 2-Indolinethione, 1-methyl-, were found in the reviewed literature. Such investigations would be essential for a complete understanding of its structural landscape and how this might influence its chemical and biological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with observed activity, QSAR models can be developed to predict the activity of new, untested compounds. nih.gov

While QSAR studies have been conducted on various classes of indole derivatives to explore their potential as therapeutic agents, a specific QSAR model that includes 2-Indolinethione, 1-methyl- has not been reported in the scientific literature. nih.govnih.gov Therefore, no predictive model for its biological activity based on its structural features is currently available.

Future Directions and Perspectives in 2 Indolinethione, 1 Methyl Research

Development of Novel Synthetic Methodologies for Enhanced Diversity

The exploration of the full potential of the 2-Indolinethione, 1-methyl- scaffold is intrinsically linked to the ability to generate a wide array of structural analogs. Future research will heavily focus on developing more efficient, diverse, and sustainable synthetic methodologies.

Key areas of development include:

Combinatorial and Solid-Phase Synthesis: Expanding on techniques used for related indole (B1671886) scaffolds, solid-phase synthesis offers a powerful platform for creating large, combinatorial libraries of 2-Indolinethione, 1-methyl- derivatives. nih.gov By anchoring the core structure to a polymer resin, researchers can efficiently perform a series of reactions to introduce diverse functional groups at various positions, followed by cleavage from the support to yield a multitude of distinct compounds for high-throughput screening. nih.gov

Catalyst-Controlled Cyclization: The use of sophisticated catalysts to control reaction pathways is a promising avenue for generating structural diversity. rsc.org Future methodologies may employ specific catalysts to direct the cyclization of precursor molecules, enabling the selective synthesis of complex and novel derivatives of the core indolinethione ring system with high yields and stereospecificity. rsc.org

One-Pot Reactions: Developing efficient one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a key goal. nih.gov This approach, proven effective for other heterocyclic compounds, reduces waste, saves time, and can provide access to complex molecules that are difficult to obtain through traditional multi-step synthesis. nih.gov

Flow Chemistry: The adoption of continuous flow chemistry can offer significant advantages in terms of safety, scalability, and reaction control. This technology allows for precise manipulation of reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields and purer products, which is crucial for the synthesis of pharmaceutical intermediates.

These advanced synthetic strategies will be instrumental in building diverse chemical libraries, which are essential for exploring the structure-activity relationships (SAR) and identifying new lead compounds.

Advanced Mechanistic Insights into Biological Actions

While preliminary studies have identified biological activities for related indoline-2-thione (B1305242) analogs, such as the inhibition of melanogenesis, a deep and precise understanding of their molecular mechanisms is largely unexplored. nih.gov Future research must pivot towards elucidating the specific pathways and interactions through which 2-Indolinethione, 1-methyl- and its derivatives exert their biological effects.

Future mechanistic studies will likely involve:

Target Identification and Validation: A primary goal is to identify the specific protein targets with which these compounds interact. Techniques such as affinity chromatography, proteomics, and thermal shift assays will be employed to pull down and identify binding partners from cell lysates. Once identified, targets must be validated to confirm their role in the observed biological activity.

Computational Modeling and Simulation: Advanced computational methods can provide profound insights into molecular interactions. Molecular Electron Density Theory (MEDT) can be used to investigate the mechanisms of interaction at an electronic level, while molecular docking can predict the binding modes of these compounds within the active sites of target proteins, such as the bacterial cell division protein FtsZ or various kinases. nih.govresearchgate.netnih.gov

Structural Biology: Obtaining X-ray crystal structures or cryo-electron microscopy (cryo-EM) images of 2-Indolinethione, 1-methyl- analogs in complex with their biological targets will provide definitive, atomic-level detail of the binding interactions. This information is invaluable for understanding the basis of activity and for guiding the rational design of more potent and selective inhibitors.

Cellular Pathway Analysis: Research will need to trace the downstream effects following target engagement. This includes analyzing changes in gene expression, protein phosphorylation cascades, and metabolic pathways. For example, understanding how these compounds induce apoptosis in cancer cells would involve investigating their effects on key regulatory proteins like caspases and members of the Bcl-2 family. nih.gov

A thorough understanding of the mechanism of action is critical for optimizing lead compounds and predicting potential off-target effects, ultimately paving the way for safer and more effective therapeutic agents.

Exploration of New Therapeutic Applications

The structural features of the indolinone scaffold have been associated with a wide range of biological activities, suggesting that 2-Indolinethione, 1-methyl- could be a versatile starting point for drug discovery in multiple disease areas. nih.gov While initial findings point towards applications in dermatology and oncology, a systematic exploration of other therapeutic potentials is a key future direction. nih.govnih.gov

Potential new therapeutic areas for investigation include:

Therapeutic AreaRationale and Research FocusRelated Findings
Oncology The 2-indolinone core is a well-established scaffold in cancer therapy, notably as a foundation for tyrosine kinase inhibitors. Future work will involve screening derivatives against a broad panel of cancer cell lines and specific kinase targets.The 2-indolinone scaffold is central to many chemotherapeutic agents. nih.gov
Infectious Diseases The structural similarity to other heterocyclic compounds with known antibacterial properties suggests potential utility against bacterial pathogens, including multidrug-resistant strains. Research would focus on inhibiting essential bacterial enzymes, such as FtsZ.Related quinoline (B57606) derivatives have shown potent antibacterial activity by inhibiting FtsZ polymerization. nih.gov
Neurological Disorders Certain indole derivatives have shown activity as monoamine oxidase (MAO-B) substrates or inhibitors, a target relevant to neurodegenerative diseases like Parkinson's disease. Screening for activity against key neurological targets is warranted.2-methylisoindolines, a related cyclic amine, are known substrates for MAO-B. nih.gov
Inflammatory Diseases Many heterocyclic compounds modulate inflammatory pathways. Future studies could explore the ability of 2-Indolinethione, 1-methyl- derivatives to inhibit key inflammatory mediators like cytokines or enzymes such as cyclooxygenase (COX).PASS (Prediction of Activity Spectra for Substances) predictions for similar compounds suggest a wide range of biological activities, including anti-inflammatory applications. researchgate.net

Systematic screening of diversified compound libraries against a wide range of biological targets will be crucial to uncovering novel therapeutic applications for this promising chemical scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential to accelerate research on 2-Indolinethione, 1-methyl-. nih.gov These computational tools can process vast datasets to identify patterns and make predictions that are beyond human capability, streamlining the entire design-make-test-analyze (DMTA) cycle. springernature.comtue.nl

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of active molecules to design novel 2-Indolinethione, 1-methyl- derivatives with optimized properties. nih.gov These models can explore a vast chemical space to propose new structures with predicted high potency and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity and physicochemical properties of hypothetical derivatives before they are synthesized. mdpi.com This allows researchers to prioritize the most promising candidates, saving significant time and resources in the lab.

Retrosynthesis Prediction: AI platforms can analyze a target molecule and propose a viable synthetic route by working backward from the final product. nih.govphiladelphia.edu.jo This can help chemists devise efficient and novel ways to synthesize complex analogs designed by generative models.

Virtual Screening: ML models can be used to rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target, effectively narrowing down the number of molecules that need to be synthesized and tested experimentally. nih.gov

AI/ML ApplicationDescriptionPotential Impact on 2-Indolinethione, 1-methyl- Research
Generative Models Algorithms that create new data (in this case, new molecular structures) based on patterns learned from training data.Design of novel analogs with enhanced potency, selectivity, and drug-like properties.
QSAR/QSPR Models that correlate chemical structure with biological activity or physical properties.Prioritization of synthetic targets by predicting their efficacy and ADMET profiles.
Retrosynthesis AI AI tools that suggest step-by-step pathways to synthesize a target molecule.Faster development of efficient and reliable synthetic routes for novel compounds.
Virtual Screening Computational screening of large compound databases to identify potential "hits" for a biological target.Rapid identification of promising derivatives for further experimental validation.

Collaborative and Interdisciplinary Research Initiatives

The complexity of modern drug discovery demands a departure from siloed research efforts. The future development of 2-Indolinethione, 1-methyl- as a therapeutic scaffold will depend heavily on the formation of collaborative and interdisciplinary teams that bring together diverse expertise.

Progress in this field will require seamless integration of knowledge from:

Synthetic Organic Chemistry: To design and execute novel, efficient, and scalable synthetic routes for generating diverse compound libraries. rsc.org

Computational Chemistry and Data Science: To employ AI/ML for in silico design, property prediction, and mechanistic modeling. tue.nlmdpi.com

Molecular and Cellular Biology: To design and perform biological assays, identify and validate targets, and elucidate the mechanisms of action. nih.gov

Pharmacology and Toxicology: To evaluate the efficacy of lead compounds in preclinical models and assess their safety profiles.

Structural Biology: To determine the high-resolution structures of compound-target complexes, providing critical insights for rational drug design.

Fostering open communication and data sharing between academic institutions, pharmaceutical companies, and specialized contract research organizations (CROs) will be essential. Such initiatives can create a synergistic environment where computational predictions guide experimental work, and experimental results, in turn, refine and improve predictive models, creating a powerful feedback loop that accelerates the entire drug discovery process.

Q & A

Q. Q1. What are the established synthetic routes for 2-Indolinethione, 1-methyl-, and how can experimental protocols be optimized for reproducibility?

Methodological Answer :

  • Synthetic Routes : Common methods include cyclization of thioamide precursors or sulfurization of indole derivatives using Lawesson’s reagent. Optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, stoichiometry) to minimize side products .
  • Reproducibility : Document all parameters (e.g., reflux time, inert atmosphere requirements) in the experimental section, adhering to journal guidelines for compound characterization (e.g., NMR, HRMS, melting point). Include raw spectral data in supplementary materials to validate purity (>95%) .

Q. Q2. Which analytical techniques are most reliable for confirming the structural identity and purity of 2-Indolinethione, 1-methyl-?

Methodological Answer :

  • Primary Techniques :
    • NMR : Compare experimental 1^1H/13^13C spectra with computational predictions (e.g., DFT-based simulations) to resolve ambiguities in tautomeric forms .
    • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular ion peaks and detect impurities .
  • Purity Validation : Report retention times, integration values, and limit of detection (LOD) thresholds. Cross-reference with elemental analysis for sulfur content .

Advanced Research: Mechanistic & Functional Studies

Q. Q3. How can researchers design kinetic studies to elucidate the reaction mechanisms involving 2-Indolinethione, 1-methyl- as a heterocyclic intermediate?

Methodological Answer :

  • Experimental Design :
    • Use stopped-flow spectroscopy or in situ IR monitoring to track intermediate formation rates under varying temperatures/pH .
    • Employ isotopic labeling (e.g., 34^{34}S) to trace sulfur transfer pathways.
  • Data Interpretation : Fit kinetic data to models (e.g., Eyring equation for activation parameters) and validate with computational tools (e.g., Gaussian for transition-state modeling) .

Q. Q4. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for 2-Indolinethione, 1-methyl- derivatives?

Methodological Answer :

  • Comparative Analysis :
    • Reconcile DFT-optimized geometries with X-ray crystallography data to identify discrepancies in bond angles or tautomeric preferences .
    • Use solvent-effect simulations (e.g., COSMO-RS) to account for solvatochromic shifts in UV-Vis spectra .
  • Error Mitigation : Report confidence intervals for computational parameters (e.g., basis sets, convergence criteria) and cross-validate with multiple software suites (e.g., ORCA vs. Gaussian) .

Advanced Research: Biological & Structure-Activity Relationships

Q. Q5. How should researchers design dose-response assays to evaluate the bioactivity of 2-Indolinethione, 1-methyl- derivatives against enzymatic targets?

Methodological Answer :

  • Assay Protocol :
    • Use recombinant enzymes (e.g., kinases) in fluorometric assays with ATP-analog probes. Include positive/negative controls (e.g., staurosporine for kinase inhibition) .
    • Test compounds at logarithmic concentrations (1 nM–100 µM) to calculate IC50_{50} values via nonlinear regression (e.g., GraphPad Prism) .
  • Data Validation : Replicate experiments across three independent trials and report standard deviations. Perform statistical tests (e.g., ANOVA) to confirm significance .

Q. Q6. What computational approaches are recommended for predicting the structure-activity relationships (SAR) of 2-Indolinethione, 1-methyl- analogs?

Methodological Answer :

  • In Silico Workflow :
    • Generate 3D QSAR models using CoMFA/CoMSIA on a training set of analogs with known IC50_{50} values .
    • Validate models with leave-one-out cross-validation and external test sets.
  • Docking Studies : Use AutoDock Vina to simulate ligand-enzyme binding modes, prioritizing compounds with favorable ΔG values (< -8 kcal/mol) .

Data Reporting & Reproducibility

Q. Q7. How should contradictory data from replicate experiments be analyzed and reported in publications?

Methodological Answer :

  • Root-Cause Analysis :
    • Audit variables (e.g., reagent lot differences, humidity during synthesis) and perform control experiments to isolate anomalies .
    • Use Bland-Altman plots to assess inter-experimental variability .
  • Transparency : Disclose all outliers in supplementary tables and discuss potential sources of error (e.g., instrument calibration drift) in the discussion section .

Q. Q8. What are the best practices for curating supplementary data to ensure reproducibility of studies on 2-Indolinethione, 1-methyl-?

Methodological Answer :

  • Data Organization :
    • Include raw NMR/FID files, HPLC chromatograms, and crystallographic CIF files in machine-readable formats .
    • Annotate datasets with metadata (e.g., solvent peaks, column specifications) .
  • Documentation : Provide step-by-step protocols for critical steps (e.g., recrystallization conditions) using platforms like protocols.io , linked via DOI in the manuscript .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.